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Compound of Interest

Compound Name: 2-ethoxy-N-phenylacetamide

Cat. No.: B310374

Introduction

2-Ethoxy-N-phenylacetamide (CAS 149029-50-5) is an organic amide characterized by an N-
phenyl substituent and an

-ethoxy group on the acetyl chain.[1] Structurally, it represents a hybrid motif combining the
lipophilic, aromatic properties of aniline derivatives with the polar, hydrogen-bond accepting
capacity of an ether linkage.

In drug development, this compound serves as a critical building block and structural probe. It
is frequently utilized to explore Structure-Activity Relationships (SAR) in analgesic and anti-
inflammatory research, acting as a positional isomer to the historical drug Phenacetin (4-
ethoxyacetanilide) and a simplified analogue of local anesthetics like Lidocaine.[1] Its specific
substitution pattern (

-heteroatom functionalization) alters metabolic stability and solubility profiles compared to
simple alkyl acetamides.[1]

Chemical Identity and Physicochemical
Properties[1][4][5][6][7]1[8][9]
Core Identifiers
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Property

Detail

CAS Registry Number

149029-50-5

IUPAC Name

2-ethoxy-N-phenylacetamide

Synonyms

-Ethoxyacetanilide; N-Phenyl-2-

ethoxyacetamide

Molecular Formula

Molecular Weight 179.22 g/mol
SMILES CCOCC(=0O)Nciccececl
InChl Key SQRTWLGWCOJOTO-UHFFFAOYSA-N

Predicted Physicochemical Profile

The following parameters are critical for assessing the compound's "drug-likeness" and

behavior in biological assays.

Parameter

Value (Predicted) Significance

LogP (Octanol/Water)

Moderate lipophilicity; likely
~1.6-1.9 good membrane permeability.

[1]

Topological Polar Surface Area

Indicates high oral

~38.3 bioavailability potential (Rule of
(TPSA) :
5 compliant).[1]
) Critical for receptor binding
H-Bond Donors 1 (Amide NH)

interactions.[1]

H-Bond Acceptors

) Facilitates solvation and target
2 (Amide O, Ether O)
engagement.[1]

Rotatable Bonds

Suggests conformational
4 flexibility for induced-fit
binding.[1]
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Synthetic Methodology: Nucleophilic Acyl
Substitution[11]

The most robust and scalable synthesis of 2-ethoxy-N-phenylacetamide involves the
Schotten-Baumann reaction or anhydrous acylation of aniline with ethoxyacetyl chloride.[1]
This pathway is preferred over direct condensation with carboxylic acids due to higher yields
and simplified purification.[1]

Reaction Mechanism & Pathway

The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the carbonyl carbon
of the acid chloride, followed by the elimination of chloride.[2] A base is required to scavenge
the generated HCI, driving the equilibrium forward and preventing the protonation of the
unreacted aniline.
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Click to download full resolution via product page

Figure 1: Synthetic pathway for the formation of 2-ethoxy-N-phenylacetamide via nucleophilic
acyl substitution.

Experimental Protocol (Standardized)

Objective: Synthesis of 2-ethoxy-N-phenylacetamide (10 mmol scale).
Reagents:
e Aniline (0.93 g, 10 mmol)[1]

o Ethoxyacetyl chloride (1.22 g, 10 mmol)[1]
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e Triethylamine (

) (1.5 eq, 15 mmol) or Pyridine[1]
¢ Dichloromethane (DCM) (anhydrous, 20 mL)[1]
Step-by-Step Procedure:

e Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying
tube (CacCl2), dissolve Aniline (10 mmol) and Triethylamine (15 mmol) in anhydrous DCM (15
mL).

e Cooling: Cool the solution to 0°C using an ice bath. This controls the exotherm of the
acylation.

» Addition: Dropwise add Ethoxyacetyl chloride (10 mmol) dissolved in DCM (5 mL) over 15
minutes. Scientific Rationale: Slow addition prevents localized overheating and di-acylation
side products.[1]

e Reaction: Allow the mixture to warm to room temperature and stir for 2—4 hours. Monitor
reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes).

o Workup (Self-Validating Purification):

o Acid Wash: Wash the organic layer with 1M HCI (2 x 10 mL).[1] Rationale: Removes
unreacted aniline and amine base.[2]

o Base Wash: Wash with saturated
(2 x 10 mL).[1] Rationale: Removes any hydrolyzed acid byproducts.
o Brine Wash: Wash with saturated NaCl to remove residual water.[1]
« Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

 Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if
high purity (>99%) is required for biological assays.
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Spectroscopic Characterization

Verification of the structure relies on identifying the distinct ethoxy chain signals and the amide
linkage.

Nuclear Magnetic Resonance (NMR)
e NMR (400 MHz,

):

o 8.20 (br s, 1H, NH): Broad singlet, exchangeable with

1]

o

7.55 (d, 2H, Ar-H ortho): Characteristic of N-phenyl ring.[1]

o

7.30 (t, 2H, Ar-H meta).[1]

o

7.10 (t, 1H, Ar-H para).[1]

o

4.05 (s, 2H, -CO-CH2-0-): Diagnostic singlet for the

-methylene group.[1]

o

3.65 (g, 2H, -O-CH2-CH3): Quartet coupling with the terminal methyl.[1]

o

1.30 (t, 3H, -CH3): Triplet.[1]
« NMR (100 MHz,
):
o Carbonyl (C=0): ~168 ppm.[1]
o Aromatic Carbons: ~137 (ipso), 129, 124, 120 ppm.[1]
o -Carbon (
). ~70 ppm (Deshielded by oxygen).[1]

o Ethoxy Methylene (
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): ~67 ppm.[1]
o Methyl (
): ~15 ppm.[1]
Mass Spectrometry (MS)
e Molecular lon (

): m/z 179.[1]

o Key Fragments:
o m/z 93 (

). Loss of the ethoxyacetyl group.[1]

o m/z 87 (
): Acylium ion fragment.[1]

Applications in Drug Discovery

2-Ethoxy-N-phenylacetamide serves as a versatile scaffold in medicinal chemistry.[1]

Pharmacophore Mapping

The molecule contains three distinct pharmacophoric features:

e Aromatic Domain: Interactions with hydrophobic pockets (e.g., in voltage-gated sodium
channels).[1]

o Amide Linker: Provides rigid directionality and H-bonding capability.[1]

» Ether Tail: Acts as a hydrogen bond acceptor and modulates metabolic clearance (preventing
rapid deacetylation compared to simple acetamides).[1]
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2-Ethoxy-N-phenylacetamide
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Figure 2: Pharmacophore decomposition of 2-ethoxy-N-phenylacetamide highlighting

functional domains for drug interaction.[1]

Research Utility

Local Anesthetic Analogs: Used to study the effect of ether oxygen placement on the
anesthetic potency of lidocaine-type drugs.[1] The oxygen atom alters the pKa of the amide
nitrogen and the overall lipophilicity.

Impurity Profiling: It is a potential process impurity in the synthesis of complex ethoxy-
containing APIs.[1]

Metabolic Probe: Used to assess O-dealkylation vs. amide hydrolysis rates in liver
microsome stability assays.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-,
inner salt | C20H42N205S | CID 83841 - PubChem [pubchem.ncbi.nim.nih.gov]

¢ 2. Reaction of aniline with acetyl chloride in the presence of NaOH give - asklITians
[askiitians.com]

¢ To cite this document: BenchChem. [Comprehensive Structural Analysis and Synthetic
Applications of 2-Ethoxy-N-phenylacetamide[1]]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b310374#2-ethoxy-n-phenylacetamide-
cas-149029-50-5-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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